molecular formula C12H20O2 B14594999 Ethyl (2,6-dimethylcyclohex-1-en-1-yl)acetate CAS No. 61346-66-5

Ethyl (2,6-dimethylcyclohex-1-en-1-yl)acetate

Cat. No.: B14594999
CAS No.: 61346-66-5
M. Wt: 196.29 g/mol
InChI Key: YHFIVAGRADKKOT-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-1-cyclohexeneacetate is an organic compound characterized by a cyclohexene ring substituted with ethyl, dimethyl, and acetate groups. This compound is part of the cycloalkene family, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of the acetate group adds an ester functionality, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dimethyl-1-cyclohexeneacetate typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring.

    Introduction of the dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base like sodium hydride.

    Esterification: The final step involves the esterification of the cyclohexene ring with ethyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 2,6-dimethyl-1-cyclohexeneacetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-1-cyclohexeneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming ethyl 2,6-dimethylcyclohexaneacetate.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions replace the ethoxy group to form carboxylates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl 2,6-dimethylcyclohexaneacetate.

    Substitution: Formation of carboxylates.

Scientific Research Applications

Ethyl 2,6-dimethyl-1-cyclohexeneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethyl-1-cyclohexeneacetate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-1-cyclohexeneacetate can be compared with similar compounds such as:

    Ethyl 2-cyclohexanoneacetate: Similar in structure but lacks the double bond in the ring.

    Methyl 2,6-dimethyl-1-cyclohexeneacetate: Similar but with a methyl ester group instead of an ethyl ester group.

    2,6-Dimethylcyclohexanone: Lacks the ester functionality but has similar dimethyl substitution on the cyclohexane ring.

Uniqueness

The presence of both the double bond and the ester group in ethyl 2,6-dimethyl-1-cyclohexeneacetate makes it unique, providing distinct reactivity and applications compared to its analogs.

Properties

CAS No.

61346-66-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylcyclohexen-1-yl)acetate

InChI

InChI=1S/C12H20O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h9H,4-8H2,1-3H3

InChI Key

YHFIVAGRADKKOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(CCCC1C)C

Origin of Product

United States

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